molecular formula C10H16O4 B2630290 (1S,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid CAS No. 2137630-70-5

(1S,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid

Cat. No.: B2630290
CAS No.: 2137630-70-5
M. Wt: 200.234
InChI Key: JBBMXPFFCFHKDD-NKWVEPMBSA-N
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Description

(1S,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid is a chiral cyclobutane derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid typically involves the following steps:

    Cyclobutane Formation: The cyclobutane ring can be formed through [2+2] cycloaddition reactions of alkenes.

    Introduction of Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an appropriate precursor.

    Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various cyclobutane derivatives with modified functional groups, which can be further utilized in synthetic applications.

Scientific Research Applications

(1S,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (1S,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the cyclobutane ring provides structural rigidity. These interactions can influence various biochemical pathways and molecular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1-carboxylic acid: Lacks the tert-butyl ester group.

    (1R,2S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid: Enantiomer with different stereochemistry.

    2-Methyltetrahydrofuran: A structurally similar compound with different functional groups.

Uniqueness

(1S,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both a cyclobutane ring and a tert-butyl ester group

Properties

IUPAC Name

(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-10(2,3)14-9(13)7-5-4-6(7)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBMXPFFCFHKDD-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CC[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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